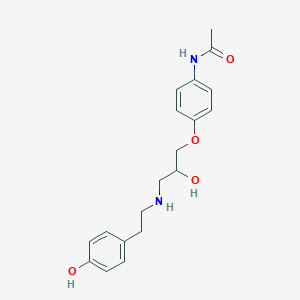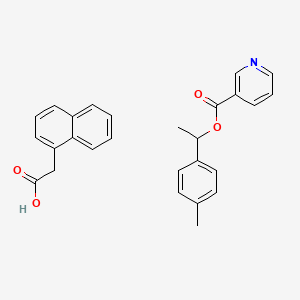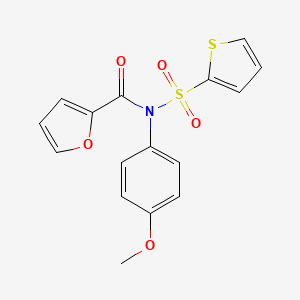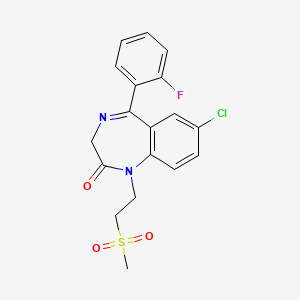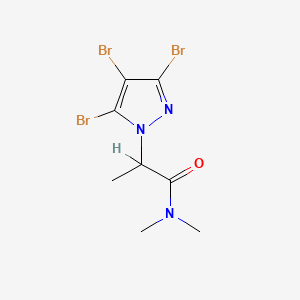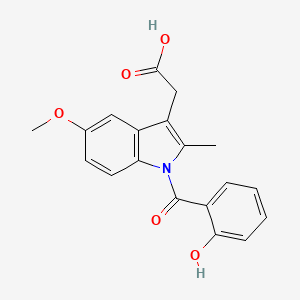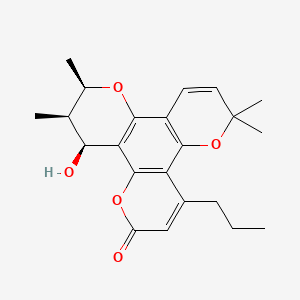
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- is a natural product found in Calophyllum lanigerum and Calophyllum brasiliense with data available.
Scientific Research Applications
HIV-1 Reverse Transcriptase Inhibition
A study examined the stereochemistry of dipyranocoumarins, including 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, which are potent inhibitors of HIV-1 reverse transcriptase. These compounds were converted to MTPA derivatives and investigated using 1H NMR spectroscopy and molecular mechanics calculations (Shi et al., 1998).
Antiviral Efficacy Against Measles Virus
Another research evaluated coumarin and pyranocoumarin analogues for their in vitro antiviral efficacy against measles virus. Several compounds, including analogues of 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, showed significant selectivity and inhibitory activity against measles virus, suggesting their potential as novel pharmacophores for antiviral drugs (Barnard et al., 2002).
Phytotoxic Properties
Research on Prionosciadium watsoni identified pyranocoumarins with phytotoxic activity. These compounds, structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, were assessed for their effects on various plants, indicating their potential use in plant biology and agriculture (Valencia-Islas et al., 2002).
Synthesis and Structural Studies
Several studies focused on the synthesis and structural analysis of compounds structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. These include novel syntheses of dihydropyranoflavonols and isomeric pyranocoumarins, contributing to the understanding of their chemical properties and potential applications in various fields (Takkellapati et al., 1985); (Vittal et al., 1998).
Mass Fragmentation Analysis
A study explored the electron-induced mass fragmentation of isomeric benzodipyran systems, which are structurally related to 2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one. This research provides insight into the chemical behavior of these compounds under specific conditions, which could be valuable in analytical chemistry applications (van der Schyf & Mabic, 2004).
properties
CAS RN |
142632-35-7 |
|---|---|
Product Name |
2H,6H,10H-Benzo(1,2-b:3,4-b':5,6-b'')tripyran-2-one, 11,12-dihydro-12-hydroxy-6,6,10,11-tetramethyl-4-propyl-, (10R,11R,12S)- |
Molecular Formula |
C22H26O5 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(16R,17R,18S)-18-hydroxy-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H26O5/c1-6-7-13-10-15(23)26-21-16(13)20-14(8-9-22(4,5)27-20)19-17(21)18(24)11(2)12(3)25-19/h8-12,18,24H,6-7H2,1-5H3/t11-,12+,18-/m0/s1 |
InChI Key |
NIDRYBLTWYFCFV-IUUKEHGRSA-N |
Isomeric SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@H](O4)C)C)O |
SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)O |
Other CAS RN |
142632-35-7 |
synonyms |
calanolide C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



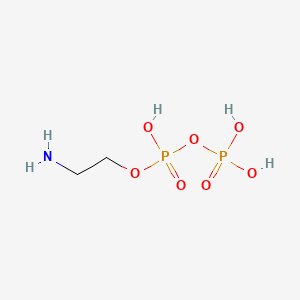
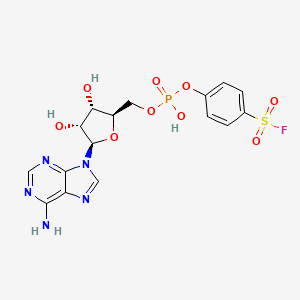
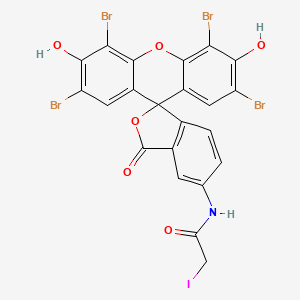
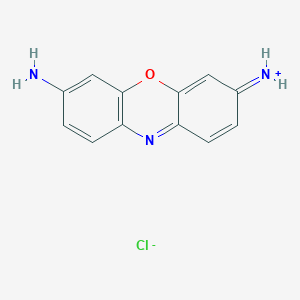
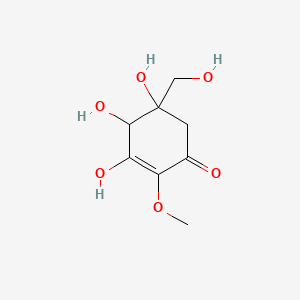
![1,2,3,4-Tetrahydronaphtho[1,2-b]phenanthrene-3,4-diol](/img/structure/B1210852.png)
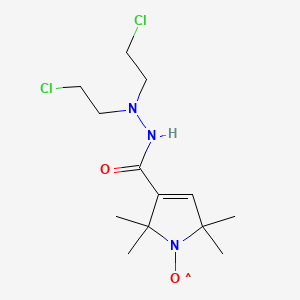
![[4,5-Bis(4-methoxyphenyl)-2-thiazolyl]-(4-methyl-1-piperazinyl)methanone](/img/structure/B1210854.png)
